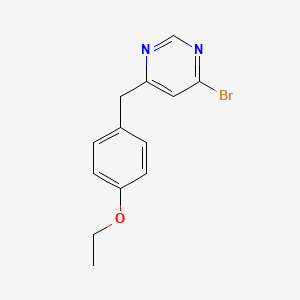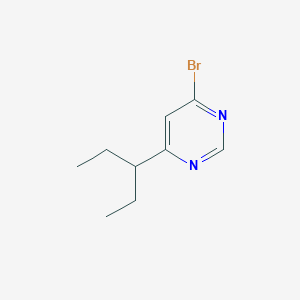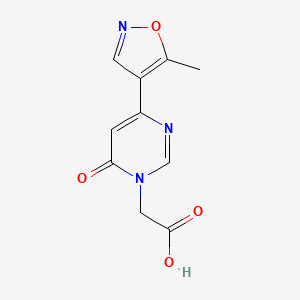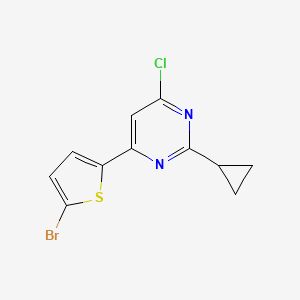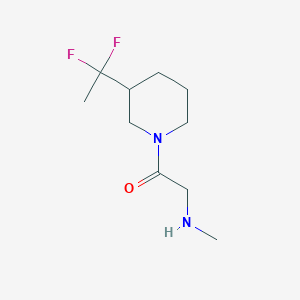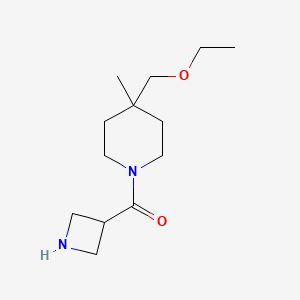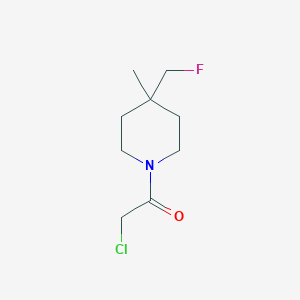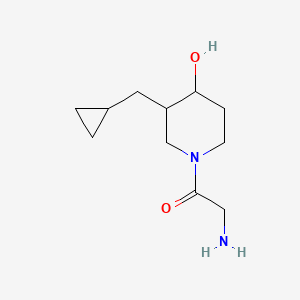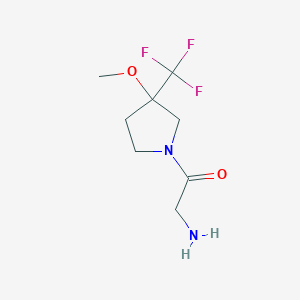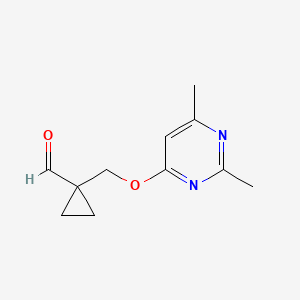
1-(((2,6-Dimethylpyrimidin-4-yl)oxy)methyl)cyclopropane-1-carbaldehyde
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropane ring attached to a carbaldehyde group and a 2,6-dimethylpyrimidin-4-yl group via an oxy-methyl linker.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, cyclopropane derivatives are known to undergo ring-opening reactions . Additionally, various cross-coupling reactions have been reported for cyclopropane derivatives .Applications De Recherche Scientifique
Cyclopropane Derivatives Synthesis and Applications
Oxyfunctionalization of Cyclopropane Derivatives
Research on cyclopropane derivatives highlights the efficiency of methods for transforming these compounds. Oxidation of the methylene group adjacent to a cyclopropane leads directly to carbonylcyclopropanes. This method avoids unnecessary synthetic stages and meets atom economy requirements. The study systematizes data concerning the oxidation of cyclopropane-containing hydrocarbons and their derivatives, underlining the relationship between the structure of the starting compound, the oxidant employed, and the reaction outcome. It emphasizes the development of preparative methods for the oxygenation of activated C(sp3)-H bonds, employing powerful oxidants like ozone, dioxiranes, CrO3, and various catalytic systems based on transition metals (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).
Cyclopropanation Reactions in Synthesis
Cyclopropane structures are integral in natural and biologically active products, and their unique properties facilitate distinctive reactions. The formation of cyclopropanes, particularly through [2+1]-type cycloaddition by carbenoids, has been a significant focus of study. This research reviews recent examples of cyclopropanation reactions, classified into categories such as Michael-induced ring closure and the Simmons–Smith reaction, highlighting their importance in asymmetric synthesis and organic chemistry applications (Kamimura, 2014).
Applications Beyond Synthesis
Controlled Release of Active Compounds
The development of methods for the stabilization and controlled release of active compounds, such as 1-methylcyclopropene (1-MCP) for ethylene perception inhibition, showcases applications in maintaining the quality of fresh produce. This approach has led to research on its effects on fruits and vegetables, both as a tool for further investigation into the role of ethylene and as a commercial technology to enhance product quality. The review summarizes approaches to stabilize and control the release of 1-MCP, highlighting its effects on various fruits and vegetables, and indicates potential for commercial application beyond synthesis processes (Chen, Chen, Ray, & Yam, 2020).
Propriétés
IUPAC Name |
1-[(2,6-dimethylpyrimidin-4-yl)oxymethyl]cyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-5-10(13-9(2)12-8)15-7-11(6-14)3-4-11/h5-6H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGOCYBJKMEDPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OCC2(CC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





